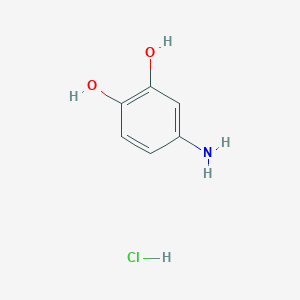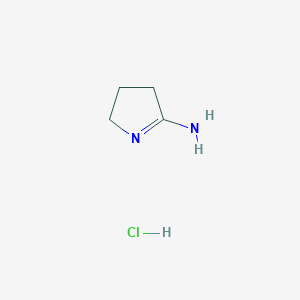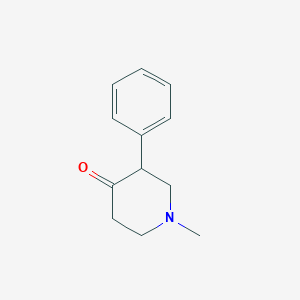![molecular formula C7H8N2 B1281487 2,3-Dihydro-1H-pyrrolo[3,2-C]pyridine CAS No. 23596-28-3](/img/structure/B1281487.png)
2,3-Dihydro-1H-pyrrolo[3,2-C]pyridine
概要
説明
2,3-Dihydro-1H-pyrrolo[3,2-C]pyridine (2,3-DHPP) is a heterocyclic compound that is widely used in research and industrial applications. It is a versatile building block for the synthesis of a variety of compounds and has found applications in the pharmaceutical, agrochemical, and material science industries. 2,3-DHPP is known for its unique properties, such as its high solubility in water, and its ability to form covalent bonds with other molecules. It is also a highly reactive compound, making it an ideal choice for synthesis and modification of existing compounds.
科学的研究の応用
Synthesis and Characterization
2,3-Dihydro-1H-pyrrolo[3,2-c]pyridine derivatives have been extensively studied for their synthesis and structural characterization. For instance, a detailed study on the synthesis, characterization, and reactivity of 4-Chloro-2-(3-fluorophenyl)-2,3-dihydro-1H-pyrrolo[3,4-c]pyridin-1-one (CFPDPPO) revealed insights into its vibrational spectra, charge transfer, stability, molecular electrostatic potential, and reactivity properties. This compound showed potential for non-linear optics and was investigated as a candidate for new anti-cancerous drugs (Murthy et al., 2017).
Novel Synthesis Methods
Efficient routes to novel 4,7-dihydro-1H-pyrrolo[2,3-b]pyridines have been developed using a three-component reaction of N-substituted 5-amino-3-cyanopyrroles, various carbonyl, and active methylene compounds. This synthesis highlights the versatile use of this compound derivatives in the development of new chemical structures (Vilches-Herrera et al., 2013).
Biological Activity and Potential Therapeutic Uses
Pyrrolo[3,4-c]pyridine derivatives, similar in structure to this compound, have demonstrated a broad spectrum of pharmacological properties. These derivatives have been studied for their analgesic, sedative, antidiabetic, antimycobacterial, antiviral, and antitumor activities. Their potential therapeutic applications in treating diseases of the nervous and immune systems have been explored (Wójcicka & Redzicka, 2021).
Chemical Sensing and Imaging Applications
2H-pyrrolo[3,4-c]pyridine-1,3,6(5H)-trione-based fluorophores have been synthesized and studied for their photophysical properties. These fluorophores exhibit high selectivity for Fe3+/Fe2+ cations and have been applied in imaging Fe3+ in living HepG2 cells. This indicates their potential use as chemical sensors and in biomedical imaging applications (Maity et al., 2018).
作用機序
Target of Action
Similar compounds such as 1h-pyrrolo[2,3-b]pyridine derivatives have been reported to exhibit potent activities againstFibroblast Growth Factor Receptors (FGFR1, 2, and 3) . FGFRs play a crucial role in various types of tumors, making them an attractive target for cancer therapy .
Mode of Action
Similar compounds have been shown to inhibit fgfrs, thereby preventing the abnormal activation of the fgfr signaling pathway . This inhibition can lead to a decrease in cell proliferation and migration, angiogenesis, and other processes .
Biochemical Pathways
The FGFR signaling pathway is the primary biochemical pathway affected by 2,3-Dihydro-1H-pyrrolo[3,2-C]pyridine and similar compounds . Upon binding to fibroblast growth factors, the receptor undergoes dimerization and autophosphorylation of tyrosine residues in the cytoplasmic tail, resulting in activation of downstream signaling including RAS–MEK–ERK, PLCγ, and PI3K–Akt . Inhibition of this pathway can lead to the prevention of several cancers .
Pharmacokinetics
A similar compound, 2,3-dihydro-1h-pyrrolo[3,4-c]pyridine-derived compound, has been reported to exhibit satisfactory mouse pk properties .
Result of Action
Similar compounds have been shown to inhibit cell proliferation, induce apoptosis, and significantly inhibit the migration and invasion of cells .
Action Environment
It’s worth noting that the stability and efficacy of similar compounds can be influenced by various factors, including temperature, ph, and the presence of other substances .
Safety and Hazards
生化学分析
Biochemical Properties
2,3-Dihydro-1H-pyrrolo[3,2-C]pyridine plays a significant role in biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been found to inhibit vascular endothelial growth factor receptor (VEGFR), platelet-derived growth factor receptor (PDGFR), and c-Kit . These interactions suggest that this compound can modulate signaling pathways involved in cell growth and angiogenesis.
Cellular Effects
This compound affects various types of cells and cellular processes. It has demonstrated antitumor activities against cancer cell lines such as HeLa, SGC-7901, and MCF-7 . The compound influences cell function by disrupting tubulin microtubule dynamics, which is crucial for cell division and proliferation . Additionally, it impacts cell signaling pathways, gene expression, and cellular metabolism, contributing to its potential as an anticancer agent.
Molecular Mechanism
The molecular mechanism of this compound involves binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. It acts as a hinge binder, forming hydrogen bonds with the backbone carbonyl of E562 and NH of A564 in the hinge region . This binding inhibits the activity of target enzymes, leading to the disruption of cellular processes such as tubulin polymerization .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that it remains stable in simulated gastric and intestinal fluids, indicating its potential for oral administration . Long-term exposure to the compound has been observed to cause sustained inhibition of target enzymes and prolonged antitumor effects.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits significant antitumor activity without causing severe toxicity . At higher doses, it may lead to adverse effects such as toxicity and organ damage. The threshold effects observed in these studies highlight the importance of optimizing dosage to achieve therapeutic benefits while minimizing side effects.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that modulate its metabolic flux and metabolite levels. The compound’s metabolism is crucial for its bioavailability and efficacy in therapeutic applications .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation in target tissues, affecting its therapeutic potential .
Subcellular Localization
This compound exhibits specific subcellular localization, which is essential for its activity and function. Targeting signals and post-translational modifications direct the compound to specific compartments or organelles, where it exerts its effects . This localization is critical for its role in modulating cellular processes and achieving therapeutic outcomes.
特性
IUPAC Name |
2,3-dihydro-1H-pyrrolo[3,2-c]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2/c1-4-9-7-2-3-8-5-6(1)7/h2-3,5,9H,1,4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UPZFJNRJKUKWGW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC2=C1C=NC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601286485 | |
| Record name | 2,3-Dihydro-1H-pyrrolo[3,2-c]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601286485 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
120.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
23596-28-3 | |
| Record name | 2,3-Dihydro-1H-pyrrolo[3,2-c]pyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=23596-28-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,3-Dihydro-1H-pyrrolo[3,2-c]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601286485 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1H,2H,3H-pyrrolo[3,2-c]pyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4-Methylbenzo[d]thiazol-2(3H)-one](/img/structure/B1281406.png)












